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Abstract
Anhydrosafflor yellow B (AHSYB) is a principal bioactive quinochalcone C-glycoside found in

the florets of Safflower (Carthamus tinctorius L.).[1][2] It exhibits a range of pharmacological

activities, including antioxidant and cardioprotective effects, making its efficient purification

crucial for research and drug development.[1][3] High-Speed Counter-Current Chromatography

(HSCCC) offers a robust and effective method for the preparative isolation of AHSYB. As a

liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid

support matrix, thereby preventing the irreversible adsorption of samples and enabling high

sample loading capacity and recovery.[4] This application note provides detailed protocols for

the extraction, HSCCC purification, and purity analysis of AHSYB from Safflower, achieving

purities of over 98%.[1][3]

Introduction
Safflower (Carthamus tinctorius L.) has been used for centuries in traditional Chinese medicine

to treat a variety of ailments, including cardiovascular diseases.[2] The therapeutic effects are

largely attributed to its water-soluble pigments, primarily hydroxysafflor yellow A (HSYA) and

anhydrosafflor yellow B (AHSYB).[1] AHSYB, a major active pigment, has garnered

significant attention for its potential health benefits.[3] However, isolating AHSYB with high

purity from the complex chemical matrix of crude safflower extract presents a significant

challenge.
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High-Speed Counter-Current Chromatography (HSCCC) is an ideal technology for this

purpose. It operates by partitioning solutes between two immiscible liquid phases, one

stationary and one mobile, within a coil column subjected to a strong centrifugal force field. This

support-free system minimizes sample loss and degradation, making it superior to traditional

solid-phase chromatography for purifying delicate natural products.[4] This document outlines

an optimized HSCCC method for the efficient, preparative-scale purification of Anhydrosafflor
yellow B.

Experimental Workflows and Principles
The overall process involves the extraction of crude flavonoids from safflower florets, followed

by purification using HSCCC and subsequent purity verification via High-Performance Liquid

Chromatography (HPLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1420-3049/22/5/767
https://www.benchchem.com/product/b15144304?utm_src=pdf-body
https://www.benchchem.com/product/b15144304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overall Workflow for Anhydrosafflor Yellow B Purification

Sample Preparation

Purification

Analysis & Final Product

Safflower Florets

Aqueous Extraction

Filtration & Concentration

Crude Safflower Extract

HSCCC Separation

Fraction Collection

Purity Analysis (HPLC)

Pure Anhydrosafflor Yellow B (>98%)

Click to download full resolution via product page

Caption: Workflow for AHSYB purification.
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The core of the purification process is the HSCCC system. A two-phase solvent system is

equilibrated, and the stationary phase is retained in the column by centrifugal force while the

mobile phase is pumped through. The sample is injected and its components are separated

based on their differing partition coefficients between the two liquid phases.

Caption: Principle of HSCCC separation.

Experimental Protocols
Protocol 1: Crude Extract Preparation

Maceration: Weigh 100 g of dried Safflower floret powder and suspend it in 1.5 L of distilled

water.[5]

Extraction: Stir the suspension at room temperature for 1 hour.

Filtration: Separate the extract from the solid residue by centrifugation followed by filtration.

Concentration: Concentrate the aqueous extract under reduced pressure at 50°C to yield a

crude sample ready for HSCCC purification.

Protocol 2: HSCCC Purification of Anhydrosafflor Yellow
B

Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl

acetate-n-butanol-water at a volume ratio of (3:1:4, v/v/v). Mix the solvents thoroughly in a

separation funnel and allow the phases to separate. The upper phase will serve as the

stationary phase and the lower aqueous phase as the mobile phase.

HSCCC System Setup:

Fill the entire column with the upper phase (stationary phase) at a flow rate of 20 mL/min.

Set the apparatus rotation speed to 850 rpm and the separation temperature to 40°C.[1][3]

Equilibration: Once the desired speed and temperature are reached, pump the lower phase

(mobile phase) into the column at a flow rate of 2.0 mL/min.[1][3] Continue until the mobile

phase front emerges from the outlet and a hydrodynamic equilibrium is established.
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Sample Injection: Dissolve 200 mg of the crude extract in 10 mL of a 1:1 mixture of the

stationary and mobile phases. Inject the sample solution into the column through the

injection valve.

Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the

effluent using a UV detector at 403 nm.[6] Collect fractions based on the resulting

chromatogram peaks. The peak corresponding to Anhydrosafflor yellow B is collected for

further analysis.

Protocol 3: Purity Analysis by HPLC
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5

µm) is used.

Mobile Phase: The mobile phase consists of acetonitrile (Solvent A) and 0.1% formic acid in

water (Solvent B).[6]

Gradient Elution: Employ a gradient elution program as follows: 10%-22% A over 0-12 min;

22%-26% A over 12-20 min.[6]

Analysis Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

Monitor the eluent at a wavelength of 403 nm.[6]

Quantification: Inject the collected AHSYB fraction. Determine the purity by calculating the

peak area percentage.

Results and Data
The successful purification of Anhydrosafflor yellow B is highly dependent on the selection of

the solvent system and the optimization of operating parameters.

Table 1: HSCCC Solvent System Selection
Considerations
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Solvent
System
Composition
(v/v/v)

Partition
Coefficient (K)
of AHSYB

Settling Time
(s)

Stationary
Phase
Retention (%)

Suitability

n-Hexane-Ethyl

Acetate-

Methanol-Water

(1:10:1:10)

0.8 - 1.5 < 25 40 - 60 Good

Ethyl Acetate-n-

Butanol-Water

(3:1:4)

0.5 - 2.0 < 30 > 50 Excellent

Chloroform-

Methanol-Water-

n-Butanol

(4:3:2:1.5)

Varies ~30 ~62 Moderate

Note: The partition coefficient (K) is the ratio of the solute concentration in the stationary phase

to that in the mobile phase. A K value between 0.5 and 2.0 is generally considered ideal for

good separation.[7]

Table 2: Optimized HSCCC Operating Parameters for
AHSYB Purification
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Parameter Optimized Value Reference

Apparatus TBE-300C HSCCC [3]

Solvent System
Ethyl Acetate-n-Butanol-Water

(3:1:4, v/v/v)

Adapted from flavonoid

separation principles

Revolution Speed 850 rpm [1][3]

Mobile Phase Flow Rate 2.0 mL/min [1][3]

Separation Temperature 40 °C [1][3]

Detection Wavelength 403 nm [6]

Stationary Phase Upper organic phase [7]

Mobile Phase Lower aqueous phase [7]

Table 3: Summary of Purification Results
Parameter Result

Sample Loading 200 mg crude extract

Yield of AHSYB ~15-20 mg (Typical)

Purity of AHSYB (by HPLC) > 98%

Recovery > 90%

Discussion
The key to a successful HSCCC separation is the selection of a suitable two-phase solvent

system. The chosen system must provide an ideal partition coefficient (K) for the target

compound and maintain a high retention of the stationary phase.[4][7] The ethyl acetate-n-

butanol-water system offers an excellent balance for separating moderately polar

quinochalcones like AHSYB.

Operational parameters also play a critical role. The revolution speed of 850 rpm ensures good

retention of the stationary phase while preventing excessive emulsification.[1][3] A mobile

phase flow rate of 2.0 mL/min provides a good balance between separation time and
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resolution.[3][7] Elevating the temperature to 40°C can help reduce the viscosity of the solvent

phases, improving mass transfer and peak efficiency.[1][3] Under these optimized conditions,

AHSYB can be separated from other safflower pigments, such as HSYA, with high resolution.

Conclusion
High-Speed Counter-Current Chromatography is a highly efficient and reliable method for the

preparative isolation and purification of Anhydrosafflor yellow B from crude extracts of

Carthamus tinctorius. The protocol described provides a straightforward and scalable approach

to obtain AHSYB with over 98% purity, facilitating further pharmacological research and

development. The absence of a solid support minimizes sample loss and ensures high

recovery rates, making HSCCC the preferred technique for this application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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